3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
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Overview
Description
3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. This reaction is often catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . The process can also involve the use of β-ketoesters or 1,3-diketones, which undergo selective C–C bond cleavage under elevated temperatures .
Industrial Production Methods
Industrial production methods for quinazolinones, including this compound, often utilize scalable catalytic processes. These methods may involve the use of metal-free conditions and environmentally friendly catalysts to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Uniqueness
3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-ethyl-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H21N3O2/c1-3-13-25-19-12-8-6-9-15(19)17(22(25)27)14-20-23-18-11-7-5-10-16(18)21(26)24(20)4-2/h5-12,14H,3-4,13H2,1-2H3/b17-14- |
InChI Key |
XYLVXTSWOJTIDZ-VKAVYKQESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3CC)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CC)C1=O |
Origin of Product |
United States |
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